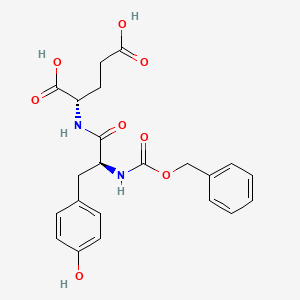
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline is a synthetic organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, and a 2,2-dichlorocyclopropyl group attached to the fourth carbon of the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step yields N-t-BOC-L-Proline.
Introduction of the 2,2-Dichlorocyclopropyl Group: The protected proline is then subjected to a cyclopropanation reaction using a suitable reagent such as dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. This step introduces the 2,2-dichlorocyclopropyl group at the fourth carbon of the proline ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient reagents, catalysts, and reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-t-BOC-L-Proline: Lacks the 2,2-dichlorocyclopropyl group, making it less structurally complex.
N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-Proline: Contains a difluorocyclopropyl group instead of a dichlorocyclopropyl group, which may result in different chemical and biological properties.
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline: Contains a dibromocyclopropyl group, which can also lead to different reactivity and applications.
Uniqueness
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H17Cl2NO4 |
|---|---|
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
2,2-dichloro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H17Cl2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
Clave InChI |
CGDUVACRUCVRSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)


![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)

